2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula and a molecular weight of approximately 211.06 g/mol. It is classified as a halogenated benzimidazole derivative, which is significant in various synthetic and medicinal chemistry applications. The compound features a bromine atom at the 2-position of the benzimidazole ring, contributing to its reactivity and utility in organic synthesis.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is often used as a building block for more complex organic molecules. The classification of 2-Bromo-1-methyl-1H-benzo[d]imidazole falls under the category of heterocyclic compounds, specifically imidazoles, which are known for their diverse biological activities and roles in pharmaceuticals .
Methods and Technical Details
The synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. Common brominating agents include:
The reaction is generally conducted in inert solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to optimize yield and purity. Industrially, methods may incorporate continuous flow reactors for enhanced efficiency .
Structure and Data
The structural representation of 2-Bromo-1-methyl-1H-benzo[d]imidazole can be depicted using its SMILES notation: CN1C2=CC=CC=C2/N=C\1Br
. The compound consists of a benzimidazole core with a methyl group at the 1-position and a bromine substituent at the 2-position.
Key structural data include:
Reactions and Technical Details
2-Bromo-1-methyl-1H-benzo[d]imidazole is versatile in chemical reactions, including:
These reactions highlight its utility as a precursor in synthesizing more complex molecules .
The mechanism of action for compounds like 2-Bromo-1-methyl-1H-benzo[d]imidazole often involves interactions at the molecular level with biological targets. For instance, its derivatives have shown antimicrobial properties through mechanisms that may include inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies suggest binding affinities to specific protein targets related to bacterial growth, demonstrating potential therapeutic applications .
Physical Properties
Chemical Properties
The compound's reactivity stems from the presence of the bromine atom, which participates in various substitution reactions, enhancing its utility in synthetic chemistry .
2-Bromo-1-methyl-1H-benzo[d]imidazole serves as an important building block in organic synthesis, particularly in medicinal chemistry. Its derivatives have been investigated for their potential antimicrobial activities against various pathogens, including resistant strains of bacteria and fungi. The compound's ability to undergo nucleophilic substitutions makes it valuable for synthesizing complex pharmaceutical agents . Additionally, it has been utilized in the synthesis of antihypertensive drugs like Telmisartan through coupling reactions with boronic acid derivatives .
Heterocyclic compounds constitute the structural foundation of approximately 80% of pharmaceuticals, with the benzimidazole ring system emerging as a privileged scaffold in medicinal chemistry. This aromatic heterocycle occurs naturally and exhibits exceptional pharmaceutical versatility, demonstrated through its incorporation into therapeutic agents spanning antiviral, antifungal, antioxidant, and anticancer applications [1]. The intrinsic bioactivity of benzimidazoles stems from their structural similarity to purine nucleotides, enabling diverse interactions with biological targets. Clinically significant derivatives include bendamustine (chemotherapy), omeprazole (antiulcer), and benomyl (antifungal), collectively validating the scaffold's therapeutic utility. The scaffold's pharmacological relevance is further enhanced by favorable drug-like properties, including metabolic stability, bioavailability, and tunable solubility, which facilitate drug development [1] [6]. Benzimidazole-based drugs have addressed critical therapeutic needs across decades, with continuous innovation expanding their applications against evolving disease targets, particularly in oncology and infectious diseases. This enduring significance underscores their indispensable role in modern pharmacotherapy and justifies ongoing research into novel derivatives.
Table 1: Clinically Established Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Bendamustine | Chemotherapy (CLL) | DNA Alkylating Agent |
Omeprazole | Antiulcer (GERD) | H+/K+ ATPase Proton Pump |
Benomyl | Agricultural Fungicide | β-Tubulin Assembly Inhibitor |
Albendazole | Anthelmintic/Antiparasitic | Tubulin Polymerization Inhibitor |
2-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 49572-60-3) exemplifies a strategically functionalized benzimidazole derivative engineered for enhanced reactivity and target specificity. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol [7] [9]. The compound exists as an off-white to yellow solid and is characterized by the SMILES notation "CN1C2=CC=CC=C2N=C1Br", reflecting the methyl group at the N(1) position and bromine at C(2) [4] [9]. This bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling efficient derivatization to generate structurally diverse libraries. The methyl substitution at the imidazole nitrogen enhances metabolic stability by protecting against oxidative deamination and modulates electronic properties, influencing dipole moment, lipophilicity (predicted LogP ≈ 2.1), and polar surface area [4] [7]. These modifications collectively optimize the core scaffold for drug discovery applications, particularly in antimicrobial and anticancer contexts where targeted modifications are essential for overcoming resistance mechanisms. Commercial availability (≥95-97% purity) facilitates its utilization as a key synthetic intermediate, with suppliers offering scales from milligram to kilogram quantities [7] [9].
Table 2: Key Physicochemical Properties of Brominated Benzimidazoles
Property | 2-Bromo-1-methyl-1H-benzo[d]imidazole | 2-Bromo-1H-benzimidazole | 2-Bromo-1-methyl-1H-imidazole |
---|---|---|---|
Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₄H₅BrN₂ |
Melting Point | Not specified | 191–196 °C [4] | Not specified |
Boiling Point | Not specified | Not applicable | 172 °C (lit.) [5] [10] |
Density | Not specified | Not specified | 1.649 g/mL [5] [10] |
Primary Synthetic Application | Cross-coupling precursor | N-Alkylation precursor | Ligand synthesis |
Antimicrobial resistance (AMR) presents a catastrophic global health threat, exacerbated by multidrug-resistant Staphylococcus aureus (MRSA), extensively drug-resistant Mycobacterium tuberculosis (XDR-TB), and biofilm-forming pathogens like Candida albicans. Conventional antibiotics are increasingly compromised, with MRSA alone responsible for significant mortality due to β-lactam resistance [3] [8]. Benzimidazole derivatives address this crisis through novel mechanisms of action that evade established resistance pathways. Recent research highlights 2-substituted benzimidazoles as potent antibacterials, particularly against resistant staphylococci and mycobacteria. For example, indolyl-benzimidazole derivatives demonstrate remarkable activity against MRSA (MIC <1 µg/mL for compound 3ao) and Mycobacterium smegmatis (MIC 3.9 µg/mL for compound 3ag) [3] [8]. Crucially, derivatives like 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles exhibit dual antimicrobial and antibiofilm activities, disrupting both biofilm formation and mature biofilms of MRSA—a critical advantage given that biofilms confer up to 1000-fold increased antibiotic tolerance [8]. Molecular docking studies implicate interactions with bacterial (p)ppGpp synthetases/hydrolases (stringent response), FtsZ (cell division), and pyruvate kinases (glycolysis) as potential novel mechanisms [3] [8]. Similarly, benzimidazole-2-carboxamides show promising anti-TB activity against M. tuberculosis H37Rv (MIC as low as 0.78 µg/mL for compound 8e), underscoring their potential against resistant tuberculosis strains where first-line drugs fail [6]. These attributes position functionalized benzimidazoles, particularly halogenated variants like 2-bromo-1-methyl-1H-benzo[d]imidazole, as strategic pharmacophores for next-generation antimicrobials.
Table 3: Antimicrobial Activities of Select Benzimidazole Derivatives
Compound Class | Pathogen | Minimum Inhibitory Concentration (MIC) | Key Biological Activities |
---|---|---|---|
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL [3] [8] | Inhibits cell division (FtsZ targeting) |
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL [3] [8] | Disrupts fungal membrane integrity |
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL [3] [8] | Synergistic antibiofilm activity |
Benzo[d]imidazole-2-carboxamide (8e) | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL [6] | Inhibits mycobacterial ATP synthesis |
Indolylbenzo[d]imidazole (3ao) | MRSA (ATCC 43300) | <1 µg/mL [3] [8] | Disrupts (p)ppGpp-mediated persistence |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7